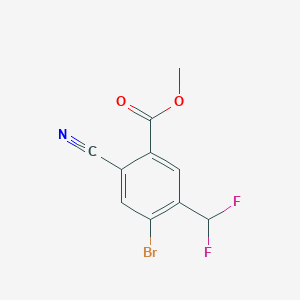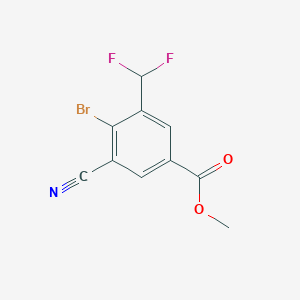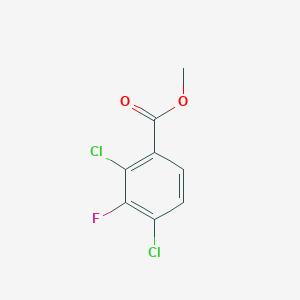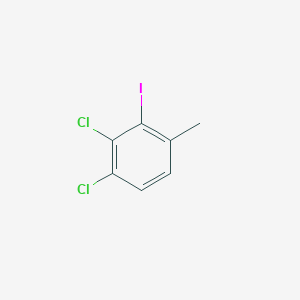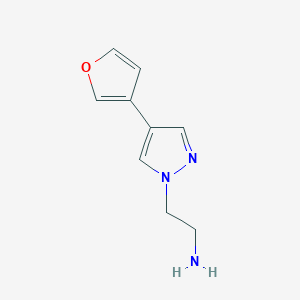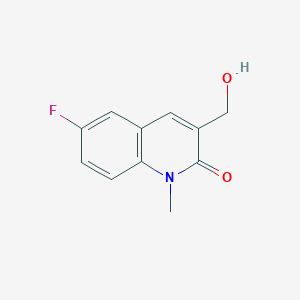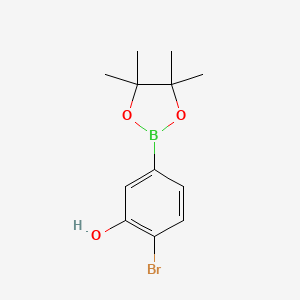
4-Bromo-3-hydroxyphenylboronic acid pinacol ester
Vue d'ensemble
Description
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also used as a primary and secondary intermediate for pharmaceuticals . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp^3-hydribized carbon atoms in its diol backbone .
Synthesis Analysis
Boronic acids and their derivatives have been widely used in the design of drugs. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester is C12H16BBrO3 . The planarity of the oxygen-boron-oxygen motif in the pinacol boronic ester group plays an important role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic esters, including 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used to synthesize various derivatives, which can be utilized as scaffolds to prepare lamellarin analogs via regioselective bromination and Suzuki cross-coupling reactions .
Applications De Recherche Scientifique
1. Polymer Synthesis
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is used in the synthesis of specialized polymers. For instance, it participates in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, which exhibit superb thermal stability, excellent processability, and tailored light emission properties suitable for photoluminescence applications. These polymers are particularly noted for their high molecular weight and resistance to thermal degradation (Neilson et al., 2007). Additionally, its utilization in the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization leads to the formation of π-conjugated polymers with boronic acid moieties, contributing to the synthesis of high-molecular-weight polymers (Nojima et al., 2016).
2. Cross-Coupling Reactions
This compound is also integral in cross-coupling reactions, a cornerstone in the field of organic synthesis. For example, it is involved in palladium-catalyzed cross-coupling reactions, leading to the synthesis of unsymmetrical 1,3-dienes. This process is essential for creating complex organic compounds with high precision and retention of configuration, showcasing its value in synthetic organic chemistry (Takagi et al., 2002).
3. Catalyst Development
The compound's versatility extends to the development of catalysts for chemical reactions. In the formation of boronate-terminated π-conjugated polymers, it serves as a key component, showcasing its role in creating materials with specific chemical functionalities. These functionalities are pivotal for further chemical transformations and applications in various chemical synthesis processes (Pandarus et al., 2014).
4. Drug Delivery Systems
Moreover, this compound finds applications in the medical field, particularly in developing drug delivery systems. It's involved in the synthesis of H2O2-cleavable poly(ester-amide)s, which can be utilized as potential H2O2-responsive delivery vehicles. This showcases its potential in creating sophisticated drug delivery systems that can respond to specific stimuli within the human body (Cui et al., 2017).
5. Fluorescent Sensor Development
Lastly, it's instrumental in developing highly sensitive fluorescent sensors. These sensors can detect trace amounts of substances, such as water, indicating its pivotal role in analytical chemistry and diagnostics (Miho et al., 2021).
Safety And Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids and their derivatives, including 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, may have promising applications in the development of new drugs in the future .
Propriétés
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGTBWDGXQMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170819 | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxyphenylboronic acid pinacol ester | |
CAS RN |
2121512-98-7 | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
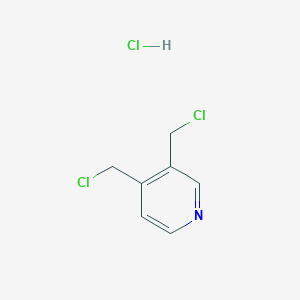
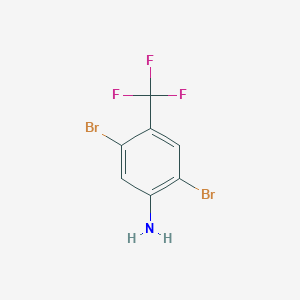
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)
